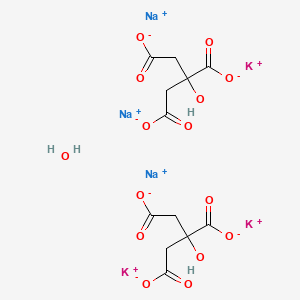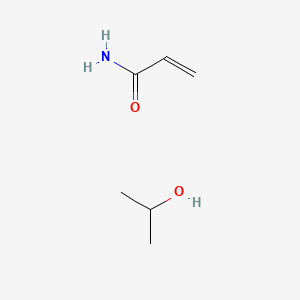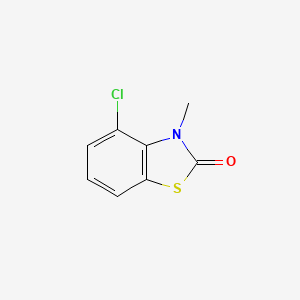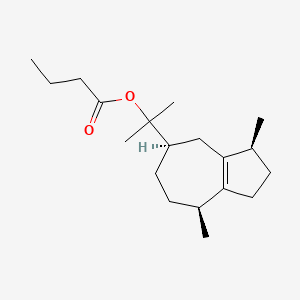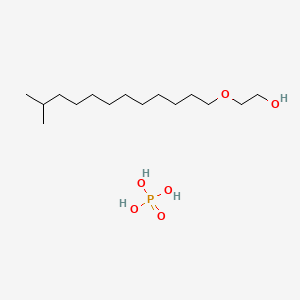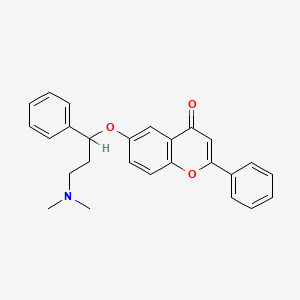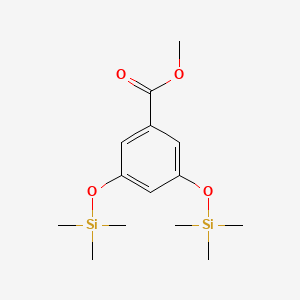
2,4,6-TRIMETHOXYDIPHENYLMETHANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-TRIMETHOXYDIPHENYLMETHANE is an organic compound with a molecular formula of C16H18O3. It is a derivative of benzene, where three methoxy groups and one benzyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-TRIMETHOXYDIPHENYLMETHANE can be synthesized through several methods. One common method involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Another method involves the benzylation of 1,3,5-trimethoxybenzene using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-TRIMETHOXYDIPHENYLMETHANE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of 1,3,5-trimethoxybenzaldehyde or 1,3,5-trimethoxybenzoic acid.
Reduction: Formation of 1,3,5-trimethoxy-2-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-TRIMETHOXYDIPHENYLMETHANE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in quantitative nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2,4,6-TRIMETHOXYDIPHENYLMETHANE involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the benzyl group, making it less hydrophobic.
1,2,3-Trimethoxybenzene: Has methoxy groups in different positions, affecting its reactivity and properties.
1,3,5-Trimethoxy-2-methylbenzene: Has a methyl group instead of a benzyl group, altering its steric and electronic properties.
Uniqueness
2,4,6-TRIMETHOXYDIPHENYLMETHANE is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
22807-99-4 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-benzyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C16H18O3/c1-17-13-10-15(18-2)14(16(11-13)19-3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI-Schlüssel |
YTQHXEQIYCMRGS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
| 22807-99-4 | |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



